13,14-Dihydroprostaglandin F2α (13,14-dihydro-PGF2α) is a metabolite of prostaglandin F2α (PGF2α). [] PGF2α is a naturally occurring prostaglandin, a group of lipid compounds with diverse hormone-like effects in the body. [] While not inherently a prostaglandin itself, 13,14-dihydro-PGF2α serves as a crucial marker for understanding PGF2α activity. Its presence in biological samples indicates the prior action of PGF2α. [] This is particularly relevant in research settings where direct measurement of PGF2α is challenging due to its rapid metabolism. [] By studying 13,14-dihydro-PGF2α levels, researchers can indirectly assess PGF2α involvement in various physiological processes.
13,14-Dihydroprostaglandin F2alpha is a biologically active compound that serves as a significant metabolite of prostaglandin F2alpha. It is characterized by the reduction of the C-13,14 double bond in its structure, resulting in a compound that lacks unsaturation in the lower side chain. This modification alters its biological activity and interaction with prostaglandin receptors, making it an important molecule in various physiological processes, particularly in reproductive biology.
This compound is primarily derived from the enzymatic reduction of prostaglandin F2alpha. It is formed through the action of specific enzymes such as prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase, which facilitate the conversion of prostaglandin F2alpha into its reduced form. Elevated levels of 13,14-dihydroprostaglandin F2alpha in plasma are indicative of increased prostaglandin F2alpha activity within the body, making it a useful biomarker for studying related physiological processes.
13,14-Dihydroprostaglandin F2alpha belongs to the class of compounds known as prostaglandins, which are lipid compounds derived from fatty acids. Prostaglandins play crucial roles in various bodily functions, including inflammation, blood flow regulation, and reproductive processes.
The synthesis of 13,14-dihydroprostaglandin F2alpha can be achieved through several methods, primarily focusing on the reduction of prostaglandin F2alpha or its derivatives. One effective synthetic route involves:
Technical details regarding this synthesis include monitoring the reaction progress via chromatographic techniques to ensure purity and yield of the final product.
The molecular formula for 13,14-dihydroprostaglandin F2alpha is C20H34O5. Its structure features:
The compound has a molecular weight of approximately 350.48 g/mol. Its structural characteristics contribute to its binding affinity for prostaglandin receptors and influence its biological activity.
13,14-Dihydroprostaglandin F2alpha participates in several biochemical reactions:
Technical details regarding these reactions involve understanding enzyme kinetics and receptor binding affinities that dictate the physiological outcomes of these interactions.
The mechanism by which 13,14-dihydroprostaglandin F2alpha exerts its effects involves:
Studies indicate that higher concentrations of 13,14-dihydroprostaglandin F2alpha can significantly influence luteolysis in animal models by altering progesterone secretion and blood flow dynamics within ovarian structures.
Relevant data regarding these properties are crucial for understanding how to handle and utilize this compound effectively in laboratory settings.
13,14-Dihydroprostaglandin F2alpha has several applications in scientific research:
13,14-Dihydroprostaglandin F2α (13,14-dhPGF2α; CAS 27376-74-5) is a saturated analog of prostaglandin F2α (PGF2α). Its molecular formula is C₂₀H₃₆O₅, with a molecular weight of 356.5 g/mol [3]. The compound retains the core prostanoic acid skeleton (20 carbon atoms) but features complete saturation of the C13–C14 double bond present in native PGF2α (Fig. 1A). This modification eliminates one site of potential oxidative metabolism and increases alkyl chain flexibility [3] [4]. Functional groups include:
Table 1: Atomic Composition of 13,14-Dihydroprostaglandin F2α
Element | Count | Key Positions |
---|---|---|
Carbon | 20 | C1 (carboxyl), C9/C11/C15 (chiral centers) |
Hydrogen | 36 | H13–H14 (added via saturation) |
Oxygen | 5 | O1 (carboxyl), O9/O11/O15 (hydroxyls) |
The saturation at C13–C14 constitutes the primary structural distinction between 13,14-dhPGF2α and PGF2α (C₂₀H₃₄O₅; MW 354.5 g/mol) [5] [6]. This change reduces molecular planarity and alters electron distribution:
Biologically, saturation diminishes luteolytic potency in most species. For example, 13,14-dhPGF2α exhibits 5-fold greater luteolytic activity than PGF2α in hamsters (ED₅₀ = 1.5 μg/100g vs. 7.5 μg/100g) [3]. Conversely, in primates and bovines, the metabolite 15-keto-13,14-dihydro-PGF2α (a downstream oxidation product) shows reduced bioactivity due to disrupted receptor binding [6] [9].
Table 2: Structural and Functional Comparison with PGF2α
Property | PGF2α | 13,14-dhPGF2α | Biological Consequence |
---|---|---|---|
C13–C14 bond | Double bond (trans) | Single bond | Altered side-chain conformation |
Molecular weight (g/mol) | 354.5 | 356.5 | Increased solubility in hydrophobic matrices |
Luteolytic potency (Hamster ED₅₀) | ~7.5 μg/100g | ~1.5 μg/100g | Enhanced efficacy in rodent models |
Receptor binding affinity* | High (FP receptor) | Variable by species | Species-specific metabolic outcomes |
**FP receptor = Prostaglandin F2α receptor [5] [6]*
13,14-dhPGF2α preserves the native stereochemistry of PGF2α at chiral centers C9 (α-OH), C11 (α-OH), and C15 (S-OH) [4] [6]. These stereocenters are critical for bioactivity:
Isomeric differentiation is essential due to biologically inactive stereoisomers:
In metabolic studies, 13,14-dhPGF2α serves as an intermediate in the formation of 15-keto-13,14-dihydro-PGF2α (PGFM; C₂₀H₃₄O₅), a stable urinary biomarker of PGF2α synthesis. PGFM retains the saturated C13–C14 bond but oxidizes C15 to a ketone [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7